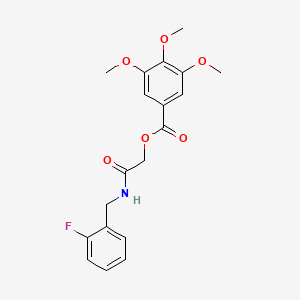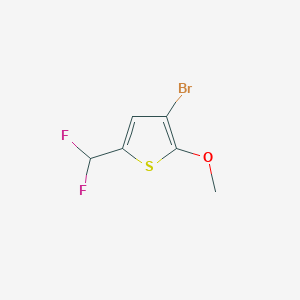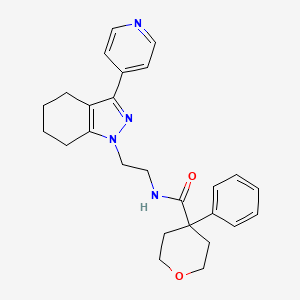![molecular formula C21H18F3N5O2 B2939566 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1260907-54-7](/img/structure/B2939566.png)
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H18F3N5O2 and its molecular weight is 429.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Formation of the Triazoloquinoxaline Core: : The triazoloquinoxaline moiety is synthesized by reacting a suitable quinoxaline derivative with an appropriate triazole. Conditions often include the use of a strong acid or base, depending on the specific reagents.
Introduction of the Propyl Group: : This step involves the alkylation of the triazoloquinoxaline core with a propyl halide under basic conditions.
Attachment of the Acetamide Moiety: : The acetamide group is introduced via an amidation reaction, typically using an acyl chloride and an amine.
Incorporation of the Trifluoromethylphenyl Group: : The final step involves the reaction with a trifluoromethylphenyl reagent, often under conditions that facilitate the formation of the desired acetamide linkage.
Industrial Production Methods: Industrial production of this compound may employ continuous flow chemistry techniques to streamline the synthesis. This approach allows for better control over reaction parameters and scaling up the production efficiently. The use of automated reactors and optimized reaction conditions can significantly enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the propyl group, forming hydroxyl or ketone derivatives.
Reduction: : Reduction reactions might target the carbonyl groups, resulting in alcohol derivatives.
Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution, leading to a variety of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO4 or CrO3 under acidic conditions.
Reduction: : Typical reducing agents are LiAlH4 or NaBH4 in protic solvents.
Substitution: : Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products Formed: Oxidation and reduction reactions modify the side chains, creating alcohols, ketones, and other functionalized derivatives, each with potentially unique biological activities.
Applications De Recherche Scientifique
Chemistry: : In synthetic organic chemistry, this compound is used as a precursor for developing novel triazoloquinoxaline derivatives. Its structural framework serves as a scaffold for the design of new molecules with enhanced properties.
Biology: : The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It's being studied for its potential as a lead compound in drug discovery.
Medicine: : Its pharmacological properties make it a candidate for therapeutic applications. Research is ongoing to evaluate its efficacy in treating various diseases.
Industry: : In the chemical industry, the compound is utilized as an intermediate in the synthesis of high-value chemicals and pharmaceuticals.
Mécanisme D'action
The compound's mechanism of action involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes crucial for bacterial survival. In cancer research, it might induce apoptosis by interacting with cellular pathways involved in cell cycle regulation. The trifluoromethyl group enhances membrane permeability, ensuring effective delivery to target sites.
Comparaison Avec Des Composés Similaires
Unique Features: : The trifluoromethylphenyl group and the triazoloquinoxaline core distinguish it from other compounds, providing unique pharmacokinetic and pharmacodynamic properties.
Similar Compounds: : Comparable compounds include other triazoloquinoxalines and fluorinated acetamides, which share structural similarities but differ in specific functional groups and their biological activities.
Propriétés
IUPAC Name |
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c1-2-7-17-26-27-19-20(31)28(15-10-5-6-11-16(15)29(17)19)12-18(30)25-14-9-4-3-8-13(14)21(22,23)24/h3-6,8-11H,2,7,12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVDSDWWPRENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)


![N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939494.png)
![3-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2939495.png)
![4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2939499.png)
![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)



![N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2939506.png)
